2-Benzylacrylic Acid
Overview
Description
2-Benzylacrylic acid, also known as 2-benzylprop-2-enoic acid, is an organic compound with the chemical formula C10H10O2. This compound is characterized by its benzyl and acrylic functional groups, making it a valuable building block in organic synthesis. It is a colorless solid that is commonly used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
2-Benzylacrylic Acid is a useful organic compound for research related to life sciences .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. These factors can include pH, temperature, presence of other molecules, and more .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Benzylacrylic acid can be synthesized through several methods. One common method involves the reaction of benzylmalonic acid with formaldehyde and diethylamine in ethyl acetate. The reaction is carried out at temperatures between 0°C and 20°C, followed by heating to reflux for 90 minutes. The product is then treated with hydrochloric acid and water to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced through the benzylation of acrylic acid. This process involves the addition of benzyl chloride to acrylic acid in the presence of a catalyst, typically under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 2-Benzylacrylic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Condensation: Forms derivatives with different properties and functionalities.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Esterification: Typically involves the use of alcohols and acid catalysts.
Condensation: Often uses reagents like thionyl chloride and triethylamine.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Major Products:
Esters: Formed through esterification reactions.
Condensation Products: Various derivatives depending on the reagents used.
Oxidized and Reduced Forms: Different products based on the specific oxidation or reduction conditions.
Scientific Research Applications
2-Benzylacrylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as an intermediate in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly as intermediates in drug synthesis.
Industry: Employed in the production of polymers, adhesives, and coatings
Comparison with Similar Compounds
Alpha-Phenylacrylic Acid: Shares similar functional groups but differs in its specific applications.
Benzylmalonic Acid: A precursor in the synthesis of 2-benzylacrylic acid.
Benzylacrylate: Another related compound used in polymer synthesis
Uniqueness: this compound is unique due to its versatile nature, allowing it to undergo various chemical reactions and form a wide range of derivatives. This versatility makes it a valuable tool in the development of new compounds and materials .
Properties
IUPAC Name |
2-benzylprop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-6H,1,7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYNDYESLUKWOEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=CC=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60972138 | |
Record name | 2-Benzylprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5669-19-2 | |
Record name | 2-Benzylacrylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5669-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Benzylacrylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669192 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5669-19-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Benzylprop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60972138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenepropanoic acid, α-methylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.013 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-BENZYLACRYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWV0S2AX5B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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